molecular formula C19H21N5O2 B2676558 N-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-07-3

N-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2676558
CAS No.: 483993-07-3
M. Wt: 351.41
InChI Key: QNOICPGXUJRLSU-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, commonly known as DMPT, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMPT is a tetrazole derivative that is structurally similar to other compounds such as capsaicin and resiniferatoxin.

Scientific Research Applications

Photodynamic Therapy Applications

Research on zinc phthalocyanine derivatives, such as those studied by Pişkin, Canpolat, and Öztürk (2020), demonstrates significant potential for photodynamic therapy, particularly in cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for treating cancer. Their capacity to generate singlet oxygen upon activation is crucial for inducing cell death in cancerous cells through oxidative stress, highlighting their potential in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Methodology and Characterization

The synthesis and characterization of propanamide derivatives, as explored by Manolov, Ivanov, and Bojilov (2021), contribute to the understanding of novel synthetic pathways and the analytical techniques required for novel compounds. The detailed analysis and characterization of these compounds via spectral data provide a foundation for further exploration of similar compounds, including "N-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide," in various scientific applications (Manolov, Ivanov, & Bojilov, 2021).

Potential Therapeutic Agents

Compounds such as "N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide" have been investigated for their inhibitory potential against cyclooxygenase-2, an enzyme implicated in inflammation and pain. Although the specific compound did not show significant inhibition potency, the methodology and approach to designing and testing such inhibitors are valuable for developing potential therapeutic agents. This research highlights the importance of structural analysis and bioassay studies in identifying effective compounds for specific targets (Al-Hourani et al., 2016).

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-12-4-5-13(2)17(10-12)20-19(25)16(18-21-23-24-22-18)11-14-6-8-15(26-3)9-7-14/h4-10,16H,11H2,1-3H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOICPGXUJRLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(CC2=CC=C(C=C2)OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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